N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
Preparation Methods
The synthesis of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound also contains a triazolo[4,3-b]pyridazin-6-amine core but differs in its substituents, leading to different chemical properties and applications.
N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide:
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10FN5 |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17) |
InChI Key |
VCUQAHWCXDTNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN3C=NN=C3C=C2)F |
Origin of Product |
United States |
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